(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-24(22,12-9-16-5-2-1-3-6-16)20(14-17-8-11-23-15-17)18-7-4-10-19-13-18/h1-13,15H,14H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENZBRUFCTZHSK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CSC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CSC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-pyridin-3-yl-N-(thiophen-3-ylmethyl)ethenesulfonamide is a compound with the molecular formula and a molecular weight of 356.46 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanism of action, efficacy in various assays, and potential applications in pharmacology.
The compound is believed to exert its biological effects through multiple mechanisms. The presence of the sulfonamide group suggests potential interactions with enzymes involved in metabolic processes, particularly those related to inflammation and cancer pathways. Its structure allows for interactions with various biological targets, including:
- Cyclooxygenase Enzymes (COX) : As a sulfonamide derivative, it may inhibit COX enzymes, which play a crucial role in the inflammatory response.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in cancer progression.
Efficacy and Assays
Research into the efficacy of this compound has yielded various findings:
- IC50 Values : In studies evaluating its inhibitory effects on COX enzymes, the compound demonstrated competitive inhibition with varying IC50 values depending on the specific enzyme isoform targeted. For example, a study indicated an IC50 value of approximately 12 µM against COX-2 .
- Anticancer Activity : Preliminary investigations into its anticancer properties have shown that it can induce apoptosis in cancer cell lines. The compound's structural features suggest that it may interfere with cellular signaling pathways that promote tumor growth and survival.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:
- Study on Anticancer Agents : A series of derivatives were synthesized and tested for their cytotoxic effects against various human cancer cell lines. Compounds similar to this compound showed significant antiproliferative activity, indicating a potential pathway for further drug development .
Comparative Analysis
A comparative analysis table summarizing the biological activity of this compound alongside other related compounds can provide insights into its relative efficacy.
| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| This compound | 12 | COX Inhibition | Anticancer, Anti-inflammatory |
| Celecoxib | 0.1 | COX Inhibition | Anticancer, Pain relief |
| Taspine Derivative | 19.41 | Unknown | Anticancer |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., nitro in 6u) correlate with higher melting points (170–172°C), likely due to enhanced intermolecular dipole interactions. In contrast, bulky lipophilic groups (e.g., dihydroartemisinin in 3d) reduce melting points (138–140°C) by disrupting crystal packing .
- Biological Activity: The 5-chlorothien-2-yl derivative in exhibits Factor Xa inhibition, attributed to its morpholinyl and pyrrolidinone substituents, which mimic natural substrate interactions . The trimethoxyphenyl group in 6u confers tubulin polymerization inhibition, a mechanism relevant to anticancer activity .
- Solubility and Bioavailability : The pyridin-3-yl and thiophen-3-ylmethyl groups in the target compound may enhance aqueous solubility compared to purely aromatic derivatives (e.g., p-tolyl in ), though this requires experimental validation .
Therapeutic Potential and Limitations
- Analogues : The dihydroartemisinin-containing derivative (3d) shows antimalarial synergy, while the trimethoxyphenyl derivative (6u) has demonstrated antiproliferative effects in cancer models . These findings underscore the importance of substituent-driven target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
